molecular formula C8H10ClNO3 B2829437 2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride CAS No. 2094384-38-8

2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2829437
CAS No.: 2094384-38-8
M. Wt: 203.62
InChI Key: QXHIKKJYQRKEAG-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride (CAS: N/A; Molecular formula: C₈H₁₀ClNO₃) is a pyridine-derived compound featuring a methoxy substituent at the 4-position and an acetic acid moiety at the 3-position of the pyridine ring, with a hydrochloride salt enhancing its solubility . Its structural uniqueness lies in the electron-donating methoxy group, which influences electronic distribution, acidity, and intermolecular interactions.

Properties

IUPAC Name

2-(4-methoxypyridin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-2-3-9-5-6(7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHIKKJYQRKEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094384-38-8
Record name 2-(4-methoxypyridin-3-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxypyridine.

    Halogenation: The 4-methoxypyridine undergoes halogenation to introduce a halogen atom at the 3-position.

    Substitution Reaction: The halogenated intermediate is then subjected to a substitution reaction with a suitable nucleophile, such as acetic acid, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO3C_8H_{10}ClNO_3 and a molecular weight of 203.62 . It is a life science product generally available in bulk and can be produced to customer specifications with high purity .

Basic Information and Chemical Properties

  • IUPAC Name 2-(4-methoxypyridin-3-yl)acetic acid; hydrochloride
  • InChI InChI=1S/C8H9NO3.ClH/c1-12-7-2-3-9-5-6(7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
  • InChI Key QXHIKKJYQRKEAG-UHFFFAOYSA-N
  • SMILES COC1=C(C=NC=C1)CC(=O)O.Cl
  • Appearance Powder
  • Storage Temperature Room Temperature

Hazard and Precautionary Statements

  • Signal Word Warning
  • Hazard Statements H315-H319-H335
  • Precautionary Statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

Scientific Research Applications

While the search results do not directly detail specific applications of this compound, they provide contexts suggesting its use in synthesizing various compounds with potential biological activities.

As a Building Block in Chemical Synthesis

  • Synthesis of Benzofuran Derivatives A one-step approach was used to synthesize 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid using 4-methoxyphenylglyoxal . This method involves the condensation of starting components in acetonitrile, with the final step involving intramolecular cyclization in a mixture of hydrochloric and acetic acids .
  • Gamma-Secretase Modulators (GSMs) It is used in the evolution of gamma-secretase modulators (GSMs) through the introduction of novel heterocycles . Novel B-ring analogs of GSM 4 led to the discovery of methoxypyridine 22d and methoxypyrazine 22e, which demonstrated improved activity for inhibiting the formation of Aβ42 .

Pharmaceutical Research

  • Antimalarial Research Trisubstituted pyrimidines, related to this compound, have been studied for their antimalarial properties . Optimization of a phenotypic hit against Plasmodium falciparum led to compounds with good pharmacokinetics and oral activity in a P. berghei mouse model of malaria . Compound 13 displayed superior efficacy compared with 12 with a 96% reduction in parasitemia .
  • ** कैंसर थेरेपी** Compounds including 5,8-dimethoxy-1-[2-[4-(4-methoxypyridin-3-yl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride have effectiveness for the selective inhibition of glioma cells .
  • SARS-CoV-2 Inhibitors It is used in the synthesis and optimization of non-peptidic, non-covalent inhibitors of SARS-CoV-2 3CL .

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The methoxy group and acetic acid moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Substituents/Modifications Similarity Score* Key Properties/Applications
2-(Pyridin-4-yl)acetic acid hydrochloride 6622-91-9 C₇H₈ClNO₂ Pyridin-4-yl; no methoxy group 0.88 Higher polarity; used in coordination chemistry
Methyl 2-(pyridin-3-yl)acetate 39998-25-9 C₈H₉NO₂ Ester group (vs. acid); pyridin-3-yl 0.88 Lipophilic; precursor for prodrugs
2-(6-Aminopyridin-3-yl)acetic acid 39658-45-2 C₇H₈N₂O₂ Amino group at 6-position 0.86 Basic nature; enhanced H-bonding capacity
(2-Chloropyridin-3-yl)acetic acid N/A C₇H₆ClNO₂ Chloro substituent at 2-position N/A Electron-withdrawing effect; agrochemical intermediates
2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid hydrochloride 2172543-02-9 C₉H₁₄ClNO₂ Dihydro-pyridine ring; methyl group N/A Increased conformational flexibility; CNS drug research

*Similarity scores (0–1 scale) based on structural Tanimoto coefficients .

Key Comparative Insights

Electronic Effects
  • Methoxy vs. Chloro Substituents : The methoxy group in the target compound donates electrons via resonance, reducing pyridine ring acidity compared to the electron-withdrawing chloro group in (2-chloropyridin-3-yl)acetic acid. This difference impacts reactivity in nucleophilic substitutions and metal coordination .
  • Amino vs. Methoxy Groups: The amino group in 2-(6-aminopyridin-3-yl)acetic acid introduces basicity (pKa ~8–10), whereas the methoxy group in the target compound is neutral. This affects solubility profiles and interaction with biological targets .
Solubility and Stability
  • Hydrochloride Salts : Both the target compound and 2-(pyridin-4-yl)acetic acid hydrochloride exhibit high water solubility due to ionic character. In contrast, the methyl ester analog (CAS 39998-25-9) is more lipophilic, favoring membrane permeability .

Biological Activity

2-(4-Methoxypyridin-3-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an acetic acid moiety. This structural configuration is significant as it influences the compound's solubility, lipophilicity, and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily in the context of cancer research. Below are key findings regarding its cytotoxic effects and mechanisms.

Cytotoxic Activity

A study evaluating a series of pyridine derivatives found that compounds similar to this compound demonstrated notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were significantly lower than those of standard treatments, suggesting enhanced potency:

CompoundCell LineIC50 (μM)Comparison with Sorafenib (IC50 μM)
5lMDA-MB-2311.45.2
5aHepG227.1-

These results indicate that the methoxy substitution on the pyridine ring may enhance the compound's anticancer properties by improving its interaction with specific biological targets .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of key enzymes involved in cell proliferation. Studies have shown that similar compounds can inhibit the activity of VEGFR2 kinase, which plays a crucial role in tumor angiogenesis. The inhibition rates observed were modest but suggestive of potential therapeutic pathways:

CompoundEnzyme TargetInhibition Rate at 20 μM
5aVEGFR23.76%
5lVEGFR25.72%

This inhibition may sensitize cancer cells to other therapeutic agents, enhancing overall treatment efficacy .

Case Studies

Several case studies have highlighted the potential applications of methoxypyridine derivatives in treating various cancers:

  • Breast Cancer Model : In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to control groups. The study suggested that these compounds could be developed into effective chemotherapeutic agents .
  • Liver Cancer Studies : Research indicated that derivatives of this compound could selectively target liver cancer cells while exhibiting lower toxicity towards normal liver cells, making them promising candidates for targeted therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.